molecular formula C24H17N3OS B2479304 4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione CAS No. 142274-61-1

4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione

Cat. No.: B2479304
CAS No.: 142274-61-1
M. Wt: 395.48
InChI Key: NGLYUUOUHGIRMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione typically involves the reaction of 2-amino-4,5-di-(2-furyl)furan-3-carbonitrile with triethyl orthoacetate to form a 2-ethoxyimine derivative. This intermediate is then reacted with phenyl hydrazine, p-fluorobenzylamine, and sodium hydrogen sulfide to yield the desired furo[2,3-d]pyrimidine derivatives

Chemical Reactions Analysis

Types of Reactions

4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, leading to its biological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-3,5,6-triphenylfuro[2,3-d]pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3OS/c25-22-20-19(16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)28-23(20)26-24(29)27(22)18-14-8-3-9-15-18/h1-15H,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJORJLJBMMYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=NC(=S)N(C(=C23)N)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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